molecular formula C16H19N3O4S B14943626 3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide

3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide

Katalognummer: B14943626
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: OXLYMZWAZRQTNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-ethyl-2-thienyl)-N-propionyl-5-(propionylamino)-4-isoxazolecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienyl group, an isoxazole ring, and multiple propionyl groups, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-ethyl-2-thienyl)-N-propionyl-5-(propionylamino)-4-isoxazolecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and isoxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, propionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-ethyl-2-thienyl)-N-propionyl-5-(propionylamino)-4-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(5-ethyl-2-thienyl)-N-propionyl-5-(propionylamino)-4-isoxazolecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(5-ethyl-2-thienyl)-N-propionyl-5-(propionylamino)-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(5-ethyl-2-thienyl)-2-(2-thienyl)acrylonitrile
  • Ethanone, 1-(2-thienyl)-
  • 3-(5-ethyl-2-thienyl)-2-(2-methylbenzyl)-1-propanol

Uniqueness

Compared to similar compounds, 3-(5-ethyl-2-thienyl)-N-propionyl-5-(propionylamino)-4-isoxazolecarboxamide stands out due to its unique combination of functional groups and structural features

Eigenschaften

Molekularformel

C16H19N3O4S

Molekulargewicht

349.4 g/mol

IUPAC-Name

3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H19N3O4S/c1-4-9-7-8-10(24-9)14-13(15(22)17-11(20)5-2)16(23-19-14)18-12(21)6-3/h7-8H,4-6H2,1-3H3,(H,18,21)(H,17,20,22)

InChI-Schlüssel

OXLYMZWAZRQTNT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(S1)C2=NOC(=C2C(=O)NC(=O)CC)NC(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.